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molecular formula C11H12N2O2 B8728880 N,N-Dimethyl-3-(4-nitrophenyl)prop-2-yn-1-amine CAS No. 104097-50-9

N,N-Dimethyl-3-(4-nitrophenyl)prop-2-yn-1-amine

Cat. No. B8728880
M. Wt: 204.22 g/mol
InChI Key: RLERYLSFSGSSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552002B2

Procedure details

Tri-t-butylphosphine (0.25 M in dioxane, 11.9 ml, 3.0 mmol, 0.2 eq.), 3-dimethylamino-1-propyne (2.2 ml, 20.8 mmol, 1.4 eq.), and diisopropylamine (2.7 ml, 19.3 mmol, 1.3 eq.) are added sequentially to a mixture of 4-bromonitrobenzene (3 g, 14.9 mmol), copper (I) iodide (198 mg, 1.0 mmol, 0.07 eq.), and Pd(PhCN)2Cl2 (570 mg, 1.5 mmol, 0.1 eq.) in dioxane (20 ml), under an argon atmosphere. The resulting mixture is stirred for 22 h at RT and concentrated. The residue is dissolved in EE and water and filtered through a pad of celite. The aqueous layer is separated and extracted with EE. The organic phase is washed with brine, dried (sodium sulfate), filtered and concentrated. Purification of the residue by silica gel column chromatography (DCM/MeOH+1% NH3aq, 95:5) affords 2.72 g of the title compound as a brown oil: ESI-MS: 205.0 [MH]+; tR=2.51 min (purity: 100%, gradient J); TLC: Rf=0.41 (DCM/MeOH+1% NH3aq, 95:5).
Quantity
11.9 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
198 mg
Type
catalyst
Reaction Step One
Name
Pd(PhCN)2Cl2
Quantity
570 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.[CH3:14][N:15]([CH3:19])[CH2:16][C:17]#[CH:18].C(NC(C)C)(C)C.Br[C:28]1[CH:33]=[CH:32][C:31]([N+:34]([O-:36])=[O:35])=[CH:30][CH:29]=1>O1CCOCC1.[Cu]I.C1C=CC(C#N)=CC=1.C1C=CC(C#N)=CC=1.Cl[Pd]Cl>[CH3:14][N:15]([CH3:19])[CH2:16][C:17]#[C:18][C:28]1[CH:33]=[CH:32][C:31]([N+:34]([O-:36])=[O:35])=[CH:30][CH:29]=1 |f:6.7.8|

Inputs

Step One
Name
Quantity
11.9 mL
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Name
Quantity
2.2 mL
Type
reactant
Smiles
CN(CC#C)C
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
copper (I) iodide
Quantity
198 mg
Type
catalyst
Smiles
[Cu]I
Name
Pd(PhCN)2Cl2
Quantity
570 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for 22 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in EE and water
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EE
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel column chromatography (DCM/MeOH+1% NH3aq, 95:5)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
CN(CC#CC1=CC=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 2.72 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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